2,5-Dimethoxyphenylboronic acid

Descripción general

Descripción

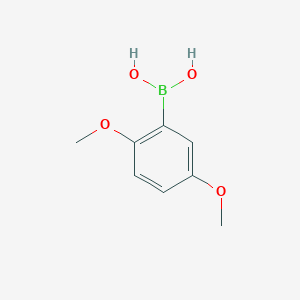

2,5-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

2,5-Dimethoxyphenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-2,5-dimethoxybenzene with trimethyl borate in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired boronic acid product . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2,5-Dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

The compound 2,5-Dimethoxyphenylboronic acid (CAS Number: 480118) is a significant reagent in synthetic organic chemistry, primarily utilized in various coupling reactions and as a precursor for bioactive molecules. This article explores its applications across scientific research, particularly in medicinal chemistry, material science, and synthetic methodologies.

Cross-Coupling Reactions

This compound is frequently employed as a substrate in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. It reacts with various electrophiles under palladium catalysis to form biaryl compounds, which are essential in pharmaceuticals and materials science. For example:

- Reaction with 5,7-dichloropyrido[4,3-d]pyrimidine : This reaction demonstrates the compound's utility in synthesizing complex heterocyclic structures that may exhibit biological activity .

Synthesis of Natural Products

This boronic acid serves as a starting material for synthesizing various natural products and alkaloids:

- Buflavine Synthesis : It is used in one of the key synthetic steps for buflavine, a natural alkaloid known for its biological activity .

- Lipidated Malarial Glycosylphosphatidylinositols : The compound is involved in the preparation of GPI disaccharides, which are significant in malaria research .

Material Science

In material science, this compound is utilized to create functionalized polymers and advanced materials:

- Terphenyl Synthesis : It can react with dibromobenzene to yield 3,3″,4,4″-tetramethoxy-1,1′:4′,1″-terphenyl using palladium catalysts .

Recent studies have explored the biological implications of phenylboronic acids:

Data Table: Comparison of Applications

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds using this compound as a reagent, researchers demonstrated efficient coupling with various aryl halides under mild conditions. The resulting compounds displayed enhanced biological activities suitable for further pharmaceutical development.

Case Study 2: Antimicrobial Activity

A comparative study investigated the antimicrobial properties of phenylboronic acids against several microbial strains. The findings suggested that modifications at the ortho and para positions significantly affected their efficacy. While direct studies on this compound are sparse, its structural analogs exhibited promising results against Bacillus cereus and Aspergillus niger .

Mecanismo De Acción

The mechanism of action of 2,5-Dimethoxyphenylboronic acid primarily involves its role as a reactant in various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

2,5-Dimethoxyphenylboronic acid can be compared with other boronic acids, such as:

- 2,4-Dimethoxyphenylboronic acid

- 3,5-Dimethoxyphenylboronic acid

- Phenylboronic acid

The uniqueness of this compound lies in the specific positioning of the methoxy groups, which influences its reactivity and the types of products formed in reactions .

Actividad Biológica

2,5-Dimethoxyphenylboronic acid (DMBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMBA, focusing on its interactions with biological systems, cytotoxicity against cancer cells, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁BO₄

- Molecular Weight : 181.98 g/mol

- Melting Point : 92-94 °C

- CAS Number : 107099-99-0

DMBA exhibits its biological activity primarily through its ability to form reversible covalent bonds with diols in biomolecules, which is a characteristic feature of boronic acids. This property allows DMBA to interact with various biological targets, including proteins and enzymes.

Interaction with Insulin

A theoretical study has shown that boronic acids, including DMBA, can stabilize insulin by forming complexes with it. The binding energy and conformational stability of insulin were significantly improved when interacting with certain boronic acids. DMBA was part of a larger library of compounds that were evaluated for their binding affinities, indicating potential for therapeutic applications in diabetes management .

Cytotoxicity Studies

DMBA has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

- Prostate Cancer Cells : Studies have demonstrated that DMBA derivatives exhibit significant cytotoxicity against prostate cancer cells (PC-3). At concentrations of 5 µM, cell viability decreased to 33%, while healthy cells maintained viability at 71% .

Table 1: Cytotoxic Effects of DMBA Derivatives on Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| DMBA | 5 | 33 | 71 |

| B5 | 5 | 44 | 95 |

Antimicrobial Activity

DMBA also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. The inhibition zones measured ranged from 7 mm to 13 mm depending on the microorganism tested. Notably, it showed activity against Staphylococcus aureus, a common pathogen .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, DMBA has demonstrated antioxidant capabilities. Various assays, such as DPPH and ABTS methods, have indicated that DMBA can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of DMBA:

- Insulin Stabilization : A computational study indicated that DMBA could stabilize insulin by enhancing its binding affinity through van der Waals interactions and hydrogen bonding .

- Cytotoxicity Profiles : Research on boronic acid derivatives revealed that compounds similar to DMBA significantly reduced cancer cell viability while preserving healthy cell function, underscoring their selective toxicity .

- Antimicrobial Efficacy : The antimicrobial activity of DMBA was confirmed through zone inhibition tests against multiple bacterial strains, demonstrating its potential as an antibacterial agent .

Propiedades

IUPAC Name |

(2,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLFNQLIKOGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370233 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107099-99-0 | |

| Record name | 2,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 2,5-Dimethoxyphenylboronic acid play in the synthesis of graphite ribbons?

A1: this compound serves as a crucial building block in the multi-step synthesis of graphite ribbons. The research highlights its use in a Suzuki cross-coupling reaction. [] In this reaction, this compound reacts with the aryl halide (compound 2 in the abstract's Scheme 2) in the presence of a palladium catalyst. This reaction forms a biphenyl compound (compound 3), which serves as an intermediate in the synthesis of the target graphite ribbon structure. [] The researchers chose this approach aiming to create a conjugated polymer with increased stability compared to polyacetylene, while retaining desirable electronic and optical properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.